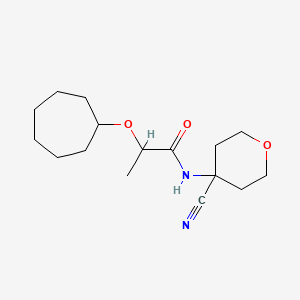

N-(4-Cyanooxan-4-yl)-2-cycloheptyloxypropanamide

Description

Properties

IUPAC Name |

N-(4-cyanooxan-4-yl)-2-cycloheptyloxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-13(21-14-6-4-2-3-5-7-14)15(19)18-16(12-17)8-10-20-11-9-16/h13-14H,2-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMZUUBKDWZHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CCOCC1)C#N)OC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Cyanooxan-4-yl)-2-cycloheptyloxypropanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- CAS Number : 1436035-61-8

- Molecular Formula : C15H19N3O2

- Molecular Weight : 273.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as:

- Cell proliferation

- Apoptosis

- Inflammatory responses

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.0 | |

| A549 (Lung Cancer) | 15.0 |

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.

Case Studies

- Case Study 1 : In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a 70% reduction in cell viability compared to untreated controls after 48 hours of exposure. The mechanism was linked to the upregulation of p53 and subsequent induction of apoptosis.

- Case Study 2 : An animal model study assessing the anti-inflammatory effects revealed that administration of the compound significantly decreased paw edema in rats induced by carrageenan, demonstrating its potential as a therapeutic agent in managing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes compounds with amide backbones and diverse substituents, which may serve as structural analogs.

Table 1: Structural and Functional Group Comparison

Key Observations:

Amide Linkage: All compounds feature an amide bond, critical for hydrogen bonding and target engagement.

Aromatic vs. Aliphatic Substituents : JNJ-54717793 and BBAC utilize aromatic systems (pyrimidine, biphenyl) for π-π interactions, whereas the target compound employs a cycloheptyloxy group, which may favor hydrophobic binding pockets.

Electron-Withdrawing Groups: The cyano group in the target compound and MOP could modulate electronic properties, affecting solubility or metabolic stability.

Pharmacological Implications (Hypothetical):

- NAT-1/2 : The thiazolidinone core in NAT-1/2 is associated with anti-inflammatory activity. Replacing this with a tetrahydropyran (as in the target compound) might alter conformational flexibility and bioavailability.

- MOP : The trifluoromethyl groups in MOP enhance lipophilicity and resistance to oxidative metabolism. The target compound’s cycloheptyloxy group may offer similar advantages but with a larger steric profile.

Limitations and Recommendations

Key gaps include:

- Experimental Data: No solubility, potency, or toxicity profiles for the target compound.

For authoritative comparisons, consult specialized databases (e.g., PubChem, Reaxys) or primary literature on tetrahydropyran-based amides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.